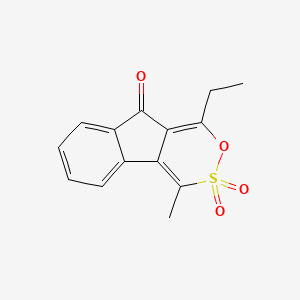
9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide: is a chemical compound known for its unique structure and properties It belongs to the class of oxathiin compounds, which are characterized by the presence of both oxygen and sulfur atoms in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry: In chemistry, 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its reactivity can be harnessed to probe biological systems and understand their functions.
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and other medical applications.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-(bromomethyl)-4-methyl-, 3,3-dioxide
- 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-methyl-4-ethyl-, 3,3-dioxide
Uniqueness: Compared to similar compounds, 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide stands out due to its specific substituents and structural configuration
Properties
CAS No. |
55039-40-2 |
|---|---|
Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
1-ethyl-4-methyl-3,3-dioxoindeno[1,2-d]oxathiin-9-one |
InChI |
InChI=1S/C14H12O4S/c1-3-11-13-12(8(2)19(16,17)18-11)9-6-4-5-7-10(9)14(13)15/h4-7H,3H2,1-2H3 |
InChI Key |
RIRFMVNEOYEROW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(S(=O)(=O)O1)C)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















